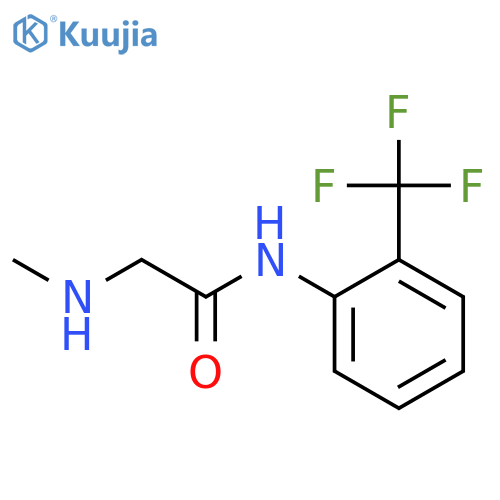

Cas no 750599-20-3 (2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide)

750599-20-3 structure

商品名:2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide

CAS番号:750599-20-3

MF:C10H11F3N2O

メガワット:232.202352762222

MDL:MFCD06335063

CID:3030110

PubChem ID:2114003

2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-甲基氨基-N-[2-(三氟甲基)苯基]乙酰胺

- 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide

- 2-(METHYLAMINO)-N-[2-(TRIFLUOROMETHYL)PHENYL]-ACETAMIDE

- 2-(Methylamino)-N-(2-(trifluoromethyl)phenyl)acetamide

- HMS1759B20

- STK504254

- N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide

- Z46191239

- 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide, AldrichCPR

- 2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide

- ALBB-007037

- SR-01000052946-1

- SR-01000052946

- EN300-35298

- AWFQIOMHGADMGU-UHFFFAOYSA-N

- MFCD06335063

- H24364

- AKOS000206318

- 2-methylamino-N-[2-(trifluoromethyl)phenyl]acetamide

- LS-02541

- 750599-20-3

- CHEMBL4914314

-

- MDL: MFCD06335063

- インチ: 1S/C10H11F3N2O/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13/h2-5,14H,6H2,1H3,(H,15,16)

- InChIKey: AWFQIOMHGADMGU-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C([H])C([H])=C([H])C([H])=C1N([H])C(C([H])([H])N([H])C([H])([H])[H])=O)(F)F

計算された属性

- せいみつぶんしりょう: 232.08234746Da

- どういたいしつりょう: 232.08234746Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 41.1

2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-35298-1g |

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |

750599-20-3 | 90% | 1g |

$415.0 | 2023-09-03 | |

| Enamine | EN300-35298-0.1g |

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |

750599-20-3 | 90% | 0.1g |

$144.0 | 2023-09-03 | |

| Enamine | EN300-35298-0.05g |

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |

750599-20-3 | 90% | 0.05g |

$97.0 | 2023-09-03 | |

| abcr | AB406386-1 g |

2-(Methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide; . |

750599-20-3 | 1g |

€239.00 | 2023-06-17 | ||

| Enamine | EN300-35298-0.5g |

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |

750599-20-3 | 90% | 0.5g |

$323.0 | 2023-09-03 | |

| 1PlusChem | 1P00J6JJ-100mg |

2-(METHYLAMINO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE |

750599-20-3 | 90% | 100mg |

$233.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742004-1g |

2-(Methylamino)-n-(2-(trifluoromethyl)phenyl)acetamide |

750599-20-3 | 98% | 1g |

¥1495.00 | 2024-07-28 | |

| 1PlusChem | 1P00J6JJ-250mg |

2-(METHYLAMINO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE |

750599-20-3 | 90% | 250mg |

$308.00 | 2024-04-21 | |

| A2B Chem LLC | AI94143-25g |

2-(Methylamino)-n-[2-(trifluoromethyl)phenyl]acetamide |

750599-20-3 | >95% | 25g |

$1863.00 | 2024-04-19 | |

| A2B Chem LLC | AI94143-1g |

2-(Methylamino)-n-[2-(trifluoromethyl)phenyl]acetamide |

750599-20-3 | >95% | 1g |

$439.00 | 2024-04-19 |

2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

750599-20-3 (2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:750599-20-3)2-(methylamino)-N-2-(trifluoromethyl)phenylacetamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):160.0/479.0